molecular formula C14H15NO3 B14198477 4-(5-Butyl-1,2-oxazol-3-yl)benzoic acid CAS No. 835594-16-6

4-(5-Butyl-1,2-oxazol-3-yl)benzoic acid

Katalognummer: B14198477
CAS-Nummer: 835594-16-6
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: RNBXYUGIXFCRPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Butyl-1,2-oxazol-3-yl)benzoic acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-butyl-1,2-oxazole with a benzoic acid derivative in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Butyl-1,2-oxazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

4-(5-Butyl-1,2-oxazol-3-yl)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(5-Butyl-1,2-oxazol-3-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxazole and benzoic acid moieties. These interactions can modulate biological pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(5-Butyl-1,2-oxazol-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group on the oxazole ring can influence its lipophilicity and interaction with biological targets, differentiating it from other similar compounds .

Eigenschaften

CAS-Nummer

835594-16-6

Molekularformel

C14H15NO3

Molekulargewicht

245.27 g/mol

IUPAC-Name

4-(5-butyl-1,2-oxazol-3-yl)benzoic acid

InChI

InChI=1S/C14H15NO3/c1-2-3-4-12-9-13(15-18-12)10-5-7-11(8-6-10)14(16)17/h5-9H,2-4H2,1H3,(H,16,17)

InChI-Schlüssel

RNBXYUGIXFCRPI-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.